2-(2,4-dichlorophenoxy)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O5S/c1-28-17-4-2-15-12-24(8-6-14(15)10-17)30(26,27)9-7-23-20(25)13-29-19-5-3-16(21)11-18(19)22/h2-5,10-11H,6-9,12-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLVIOCUKUBEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide typically involves multiple steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Synthesis of the isoquinoline derivative: The isoquinoline derivative is synthesized by reacting 6-methoxy-3,4-dihydroisoquinoline with a sulfonyl chloride in the presence of a base to form the sulfonyl isoquinoline intermediate.
Coupling reaction: The final step involves coupling the dichlorophenoxy acetic acid with the sulfonyl isoquinoline intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The binding of the compound to its target can activate or inhibit specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacologically Relevant Analogues
Compounds with dihydroisoquinoline scaffolds and sulfonyl linkages are explored for medicinal applications:
- N-(5-Methoxybenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (from ): Melting point: 240.6–260.1°C; HPLC purity: 90.8–94.8%. The methoxybenzothiazole substituent improves metabolic stability compared to the target compound’s dichlorophenoxy group .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (from ):
Sulfonyl-Containing Acetamides
–7 highlights compounds with sulfonyl groups and chlorinated aromatic systems:
Key Observations :
- The target compound’s 6-methoxy-dihydroisoquinoline group may confer better solubility than ’s simpler chlorophenyl systems .
Research Implications and Lumping Strategies
discusses the lumping strategy, where compounds with similar structures are grouped to predict properties. The target compound’s dichlorophenoxy and sulfonylethyl-isoquinoline moieties suggest it could be lumped with:
- Herbicidal acetamides (e.g., alachlor) due to shared chloroaromatic motifs .
- Isoquinoline-based pharmaceuticals (e.g., ’s benzothiazole derivatives) due to shared heterocyclic cores .
However, its hybrid structure may defy simple categorization, necessitating individualized evaluation for bioactivity and environmental fate .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a synthetic derivative with potential pharmacological applications. Its structure incorporates a dichlorophenoxy group, an isoquinoline moiety, and a sulfonyl linkage, suggesting a multifaceted mechanism of action that may influence various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is hypothesized to involve multiple mechanisms due to its diverse structural components:
- Dichlorophenoxy Group : Known for its herbicidal properties, this moiety may also interact with various biological targets.
- Isoquinoline Derivative : Isoquinolines are often associated with neuroactive properties and may influence neurotransmitter systems.
- Sulfonamide Linkage : This functional group is known for its antibacterial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance, studies on related dichlorophenoxy compounds have shown effectiveness against various bacterial strains. The specific activity of our compound against different pathogens remains to be fully elucidated.
Antinociceptive Effects
A related study on a structurally similar compound demonstrated its antinociceptive effects through sigma receptor modulation. The compound showed high affinity for the sigma-1 receptor (Ki = 42 nM), which is implicated in pain modulation pathways . This suggests that this compound may also exhibit similar analgesic properties.
In Vitro Binding Studies
Molecular docking studies have been conducted to evaluate the binding affinity of the compound to various biological targets. The results indicated favorable interactions with key receptors involved in inflammation and pain signaling pathways. The binding energies suggest that the compound could act as an effective inhibitor in these pathways .
Study on Related Compounds
A study evaluated the effects of 2,4-dichlorophenoxyacetic acid (a related herbicide) on mitochondrial function in zebrafish, revealing alterations in oxidative stress markers and behavior . While not directly testing our compound, these findings underscore the potential for similar effects due to shared structural features.
Antiproliferative Activity
In another study involving diaryl derivatives similar to our compound, researchers observed enhanced antiproliferative activity against cancer cell lines. The modifications made to the lead compounds resulted in improved efficacy, suggesting that structural variations can significantly influence biological outcomes .
Data Tables
| Activity | Related Compound | Effect Observed |
|---|---|---|
| Antimicrobial | 2,4-Dichlorophenoxyacetic acid | Significant inhibition of bacteria |
| Antinociceptive | Sigma receptor ligands | Pain reduction in formalin test |
| Antiproliferative | Diaryl derivatives | Increased cytotoxicity against cancer |
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
- Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution for the chlorophenoxy group and sulfonamide coupling. Key steps:
- Step 1 : React 2,4-dichlorophenol with chloroacetyl chloride to form the chlorophenoxy intermediate.
- Step 2 : Couple the intermediate with 6-methoxy-1,2,3,4-tetrahydroisoquinoline via sulfonylation using ethylsulfonyl chloride.
- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and confirm purity with HPLC (C18 column, acetonitrile/water gradient) .
- Critical Parameters : Maintain anhydrous conditions during sulfonylation (temperature: 0–5°C) to avoid side reactions. Monitor reaction progress with TLC (Rf ~0.4 in ethyl acetate/hexane) .
Q. How can structural integrity and purity be validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm the presence of the dihydroisoquinoline proton (δ 3.2–3.5 ppm) and sulfonyl group (δ 3.8–4.1 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak [M+H]+ at calculated m/z.
- X-ray Crystallography (if crystalline): Resolve bond angles and torsion angles, particularly for the sulfonyl-ethyl linkage .
Q. What solubility challenges arise during formulation for biological assays?
- Methodological Answer : The ethylsulfonyl group enhances aqueous solubility, but the dichlorophenoxy moiety may reduce it. Strategies:
- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro assays.
- Micellar Formulations : Incorporate polysorbate-80 (0.1% w/v) for in vivo studies .
- Table : Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| PBS (pH 7.4) | 0.8–1.2 |
Q. What initial biological screening assays are recommended?
- Methodological Answer : Prioritize assays based on structural analogs:
- Neuropharmacology : Dopamine D2 receptor binding (radioligand displacement assay) .
- Antimicrobial Activity : MIC determination against S. aureus and E. coli (96-well microdilution) .
- Cytotoxicity : MTT assay on HEK-293 and HepG2 cell lines .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer : Systematically modify functional groups and evaluate activity:
- Variable Groups : Replace 6-methoxy with 6-hydroxy or 6-fluoro; substitute ethylsulfonyl with methylsulfonyl.
- Assay Design : Test analogs in parallel for receptor binding (IC50) and metabolic stability (microsomal incubation, LC-MS quantification).
- Example SAR Table :
| Analog (R-group) | D2 Receptor IC50 (nM) | Metabolic Half-life (min) |
|---|---|---|
| 6-Methoxy | 12.3 ± 1.2 | 45.6 ± 3.8 |
| 6-Hydroxy | 28.9 ± 2.1 | 22.1 ± 1.9 |
| . |
Q. How to resolve contradictions between computational predictions and experimental neuropharmacological data?
- Methodological Answer :
- Computational Refinement : Re-optimize docking poses (e.g., AutoDock Vina) using cryo-EM receptor structures to account for conformational flexibility.
- Experimental Validation : Perform site-directed mutagenesis on key residues (e.g., Asp114 in D2 receptor) to confirm binding interactions .
Q. What strategies mitigate off-target effects in in vivo neuropharmacology studies?
- Methodological Answer :
- Selectivity Profiling : Screen against 50+ GPCRs (e.g., serotonin 5-HT2A, adrenergic α1) via radioligand competition assays.
- Pharmacokinetic Optimization : Adjust logP (target: 2.5–3.5) using prodrug strategies (e.g., esterification of the acetamide group) to enhance blood-brain barrier penetration .
Q. How to analyze metabolic pathways and identify toxic metabolites?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and identify Phase I/II metabolites via UPLC-QTOF-MS.
- Reactive Metabolite Trapping : Use glutathione (GSH) adduct screening to detect electrophilic intermediates .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control pH (7.4), temperature (37°C), and ATP concentration (1 mM) in kinase assays.
- Cross-Validate : Replicate experiments in 3+ independent labs using shared compound batches.
- Meta-Analysis : Apply ANOVA to compare datasets, accounting for batch-to-batch variability .
Methodological Innovations
Q. What computational tools predict synthetic feasibility for novel analogs?
- Methodological Answer :
Use ICReDD’s reaction path search algorithms, which combine quantum mechanical calculations (DFT) and machine learning to prioritize routes with >80% predicted yield. Validate with microfluidic high-throughput experimentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
